Crystallographically Validated CHK1 Kinase Binding Mode with Halogen‑Bond Engagement
The X‑ray co‑crystal structure of 7‑chloro‑3‑(2‑fluorobenzyl)quinazolin‑4(3H)‑one (designated compound 39) bound to the human CHK1 kinase domain has been deposited as PDB 4HYH, providing direct atomic‑level evidence of its binding mode within the ATP‑binding pocket [1]. The electron density unambiguously positions the 7‑chloro atom in a hydrophobic cleft adjacent to the hinge region, where it forms a halogen‑bond interaction with the backbone carbonyl of a hinge residue. In contrast, the purine‑scaffold CK1δ/ε inhibitors SR‑3029 (CAS 1454585‑06‑8) and SR‑2890, which share overlapping anti‑proliferative pharmacodynamics but employ entirely different hinge‑binding scaffolds, have no published co‑crystal structures with CHK1 and therefore cannot provide equivalent structural validation for CHK1‑targeted design campaigns [2]. The crystallographic validation of the quinazolinone hinge‑binding geometry, combined with the halogen‑bond interaction unique to the 7‑chloro substituent, makes this compound the only analog in its series with experimentally confirmed CHK1 binding‑mode data [1].
| Evidence Dimension | Structural binding mode to human CHK1 kinase (PDB co‑crystal structure availability and halogen‑bond interaction) |
|---|---|
| Target Compound Data | PDB 4HYH: X‑ray co‑crystal structure resolved; 7‑chloro forms halogen‑bond with hinge backbone carbonyl; electron density validates binding pose |
| Comparator Or Baseline | SR‑3029 (CAS 1454585‑06‑8): no CHK1 co‑crystal structure reported; purine scaffold with different hinge‑binding geometry. SR‑2890: no CHK1 co‑crystal structure reported |
| Quantified Difference | Presence vs. absence of crystallographically validated CHK1 binding mode; halogen‑bond interaction unique to 7‑chloro substitution |
| Conditions | X‑ray crystallography; recombinant human CHK1 kinase domain; PDB deposition 4HYH |
Why This Matters
For CHK1‑targeted structure‑based drug design, the availability of a validated co‑crystal structure with explicit halogen‑bond geometry enables rational optimization; purine‑based CK1δ/ε inhibitors lack this structural validation for CHK1 and are incompatible with quinazolinone‑centric design workflows.
- [1] PDB 4HYH: X‑ray crystal structure of compound 39 bound to human CHK1 kinase domain. RCSB Protein Data Bank. https://www.rcsb.org/structure/4HYH View Source
- [2] Bibian M, et al. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties. J Med Chem. 2013;56(5):1882‑1901. Describes SR‑2890 and SR‑3029 as purine‑scaffold CK1δ/ε inhibitors. https://pubmed.ncbi.nlm.nih.gov/23409858/ View Source
